1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

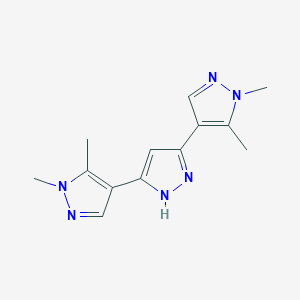

“1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE” is a chemical compound with the IUPAC name 1-cyclopentyl-3-methyl-1H-pyrazole . It is a derivative of pyrazole, a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

There are several methods for synthesizing pyrazole derivatives. One method involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines . A third method involves the reaction of β,γ-unsaturated hydrazones with nitroolefins .

Molecular Structure Analysis

The molecular structure of “1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE” is characterized by a pyrazole ring attached to a cyclopentyl group at the 1-position and a methyl group at the 3-position . The InChI code for this compound is 1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 .

Chemical Reactions Analysis

Pyrazole compounds, including “1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE”, can participate in various chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with terminal alkynes . They can also react with 1,3-diols in the presence of alkyl hydrazines .

科学的研究の応用

Medicinal Chemistry: Antituberculosis Agents

1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE: derivatives have been explored for their potential as antituberculosis agents. The pyrazole moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant improvements in activity against Mycobacterium tuberculosis. Researchers are investigating the synthesis of novel pyrazole derivatives to identify compounds with enhanced efficacy and reduced toxicity .

Agricultural Chemistry: Pesticides and Herbicides

In the agricultural sector, pyrazole derivatives are being studied for their use as pesticides and herbicides. The structural versatility of pyrazoles allows for the development of compounds that can target specific pests or weeds without harming crops or the environment. This research is crucial for improving crop yields and managing resistance to existing agricultural chemicals .

Material Science: Organic Semiconductors

Pyrazole-based compounds are gaining attention in material science for their application in organic semiconductors. These compounds can be used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors. The electronic properties of pyrazoles make them suitable for creating flexible, lightweight, and cost-effective electronic devices.

Organic Synthesis: Catalysts and Ligands

The pyrazole ring system is also important in organic synthesis, where it can act as a catalyst or ligand in various chemical reactions. Its ability to stabilize transition states and facilitate reactions makes it a valuable tool for chemists working on complex organic syntheses .

Pharmaceutical Research: Anti-Inflammatory and Analgesic Drugs

Pyrazole derivatives are being investigated for their anti-inflammatory and analgesic properties. These compounds can inhibit enzymes that cause inflammation, making them potential candidates for the treatment of chronic inflammatory diseases and pain management .

Biochemistry: Enzyme Inhibition

In biochemistry, pyrazole derivatives are studied for their role as enzyme inhibitors. By blocking the activity of certain enzymes, these compounds can be used to study biochemical pathways and may lead to the development of new treatments for various diseases .

Neuroscience: Neuroprotective Agents

Research in neuroscience has identified pyrazole derivatives as potential neuroprotective agents. These compounds can protect nerve cells from damage caused by neurodegenerative diseases or traumatic injuries, offering hope for new therapies in the treatment of neurological disorders .

Cheminformatics: Drug Design

Finally, in the field of cheminformatics, pyrazole derivatives are used in the design of new drugs. Computational methods can predict the biological activity of these compounds, helping researchers to identify promising candidates for further development .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE involves the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentylhydrazine. This intermediate is then reacted with methyl ethyl ketone to form 1-cyclopentyl-3-methyl-1H-pyrazole.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Methyl ethyl ketone" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-cyclopentylhydrazine.", "Step 2: 1-cyclopentylhydrazine is then reacted with methyl ethyl ketone in the presence of a base such as sodium hydroxide to form 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE." ] } | |

CAS番号 |

1170199-10-6 |

製品名 |

1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE |

分子式 |

C9H14N2 |

分子量 |

150.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。